3-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)benzamide
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Overview
Description
3-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)benzamide is a complex organic compound with the molecular formula C18H18Cl3N3O2S. This compound is known for its unique structural features, which include a methoxy group, a trichloroethyl group, and a methoxyanilino carbothioyl group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)benzamide involves multiple steps. The starting materials typically include 3-methoxybenzoic acid, 2,2,2-trichloroethylamine, and 4-methoxyaniline. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Step 1: Esterification of 3-methoxybenzoic acid with methanol to form methyl 3-methoxybenzoate.
Step 2: Reaction of methyl 3-methoxybenzoate with 2,2,2-trichloroethylamine in the presence of a base to form the intermediate amide.
Step 3: Coupling of the intermediate amide with 4-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trichloroethyl group can be reduced to form ethyl or ethylene derivatives.
Substitution: The methoxy and trichloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Scientific Research Applications
3-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-N-(2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethyl)benzamide
- 3-methyl-N-(2,2,2-trichloro-1-(4-methoxy-phenoxy)-ethyl)-benzamide
- 4-methoxy-N-(2,2,2-trichloro-1-{[(4-ethoxyanilino)carbothioyl]amino}ethyl)benzamide
Uniqueness
3-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and trichloro groups, along with the methoxyanilino carbothioyl moiety, make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H18Cl3N3O3S |
---|---|
Molecular Weight |
462.8 g/mol |
IUPAC Name |
3-methoxy-N-[2,2,2-trichloro-1-[(4-methoxyphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C18H18Cl3N3O3S/c1-26-13-8-6-12(7-9-13)22-17(28)24-16(18(19,20)21)23-15(25)11-4-3-5-14(10-11)27-2/h3-10,16H,1-2H3,(H,23,25)(H2,22,24,28) |
InChI Key |
LVCQHCWYDQLNAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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